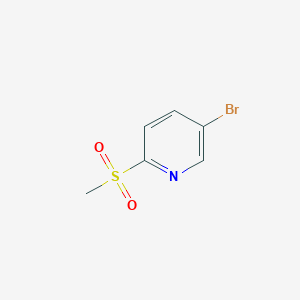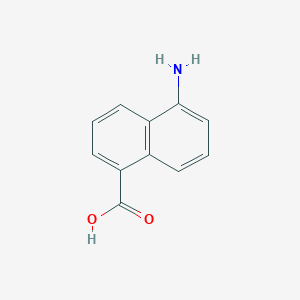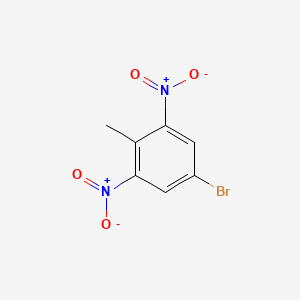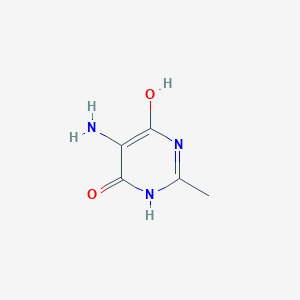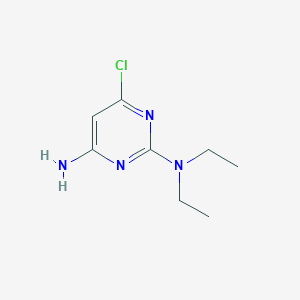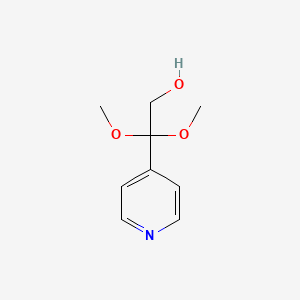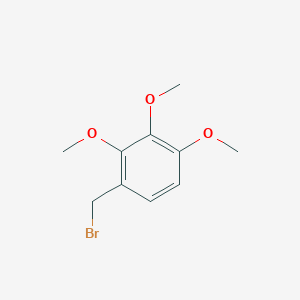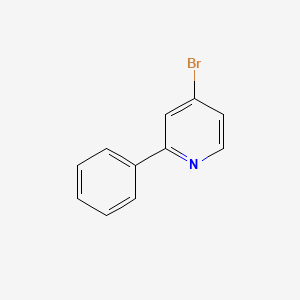
4-Bromo-2-phenylpyridine
Übersicht
Beschreibung
4-Bromo-2-phenylpyridine is a chemical compound with the molecular formula C11H8BrN . It is used to prepare NLRP3 inhibitors to treat various diseases . It appears as a white to yellow solid .
Synthesis Analysis
The synthesis of 4-Bromo-2-phenylpyridine and its derivatives can be optimized using a mixed solvent of water/1,4-dioxane (5:1) to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C) . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 2-position and a bromine atom at the 4-position . The InChI code is1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H . Chemical Reactions Analysis
The Suzuki coupling reaction is a key process in the synthesis of 4-Bromo-2-phenylpyridine . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
4-Bromo-2-phenylpyridine has a molecular weight of 234.09 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 154 . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
2-Phenylpyridine derivatives, which include 4-Bromo-2-phenylpyridine, have been found to have high insecticidal activity against pests such as Mythimna separata , Aphis craccivora Koch , and Tetranychus cinnabarinus . These compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .
Drug Synthesis
4-Bromo-2-phenylpyridine is used extensively in scientific research, particularly in drug synthesis. Its versatile properties make it suitable for various applications, including the development of new heterocyclic compounds with high insecticidal activity .
Material Science
In the field of material science, 4-Bromo-2-phenylpyridine is used due to its versatile properties. It can be used in the synthesis of new materials with unique properties.
Catalysis
4-Bromo-2-phenylpyridine is also used in catalysis. Its unique structure and properties make it a valuable compound in various catalytic processes.
Pesticide Chemistry
Amide compounds are of fundamental importance in pesticide chemistry . The 2-phenylpyridine derivatives, including 4-Bromo-2-phenylpyridine, have shown potential in this field .
Protection of Crops
Pyridine derivatives, including 2-phenylpyridine, exhibit various biological activities and are generally used to protect crops . Herbicides, fungicides, insecticides, and plant growth regulators generally contain pyridine-based compounds .
Safety And Hazards
While specific safety and hazard information for 4-Bromo-2-phenylpyridine is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
4-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVQSQHXZRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542252 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylpyridine | |
CAS RN |
98420-98-5 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

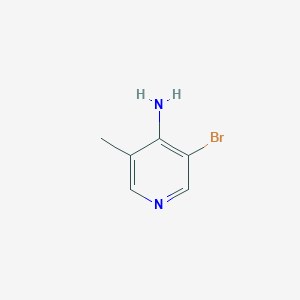
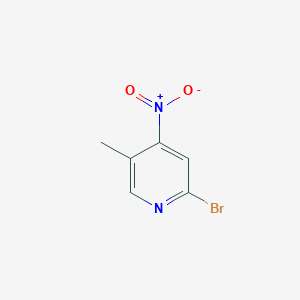
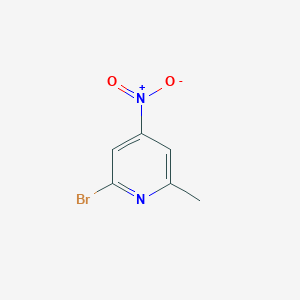

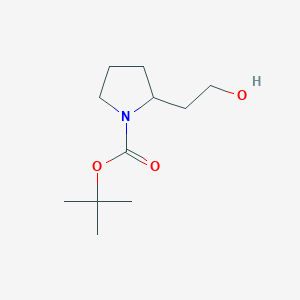
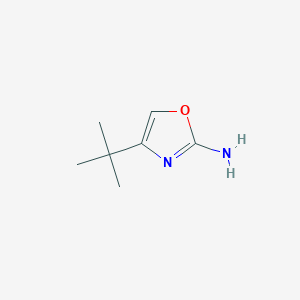
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
